CPI-169 S-enantiomer

Stereochemistry Negative Control Target Validation

Researchers using CPI-169 R-enantiomer require a verified inactive control to confirm on-target EZH2 inhibition. The CPI-169 S-enantiomer is the gold-standard negative control-stereochemically matched yet biologically inactive. • Validate EZH2-dependent H3K27me3 reduction (EC50=70 nM) by demonstrating no effect with the S-enantiomer • Confirm synergistic anti-tumor activity with FGFR4 inhibitors is driven by EZH2 catalytic inhibition • Establish baseline dynamic range in H3K27me3 PD biomarker assays Supplied as single stereoisomer (≥95% purity). Custom synthesis available; contact us for bulk quantities and global shipping options.

Molecular Formula C27H36N4O5S
Molecular Weight 528.66
Cat. No. B1192020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-169 S-enantiomer
Synonyms(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid
Molecular FormulaC27H36N4O5S
Molecular Weight528.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPI-169 S-enantiomer: EZH2 Research Tool


CPI-169 S-enantiomer is a single stereoisomer of the well-characterized EZH2 inhibitor CPI-169, a small molecule that targets the catalytic SET domain of Enhancer of Zeste Homolog 2 (EZH2), the methyltransferase component of the Polycomb Repressive Complex 2 (PRC2) [1]. The compound inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression in cancer and other diseases [2]. As a chiral molecule, CPI-169 exists as two enantiomers (R and S), and the isolated S-enantiomer is utilized primarily as a stereochemically matched, biologically inactive control to validate the on-target specificity of the active R-enantiomer in cellular assays .

Chiral EZH2 inhibitor negative control
S-enantiomer, stereochemically matched
Target engagement validation studies
In vitro and in vivo control compound

Why CPI-169 S-enantiomer Substitution Fails


The S-enantiomer of CPI-169 is not a functional substitute for the active R-enantiomer or the racemic mixture, nor is it interchangeable with other EZH2 inhibitors. Its primary utility lies in its stereochemistry-driven lack of biological activity, making it an essential negative control for validating EZH2-dependent phenotypes . While the racemic mixture or the R-enantiomer demonstrates sub-nanomolar potency against EZH2 [1], the S-enantiomer is expected to be significantly less active or inactive, a property that is leveraged in research settings to distinguish between target-specific and off-target effects [2]. Using any other EZH2 inhibitor as a negative control would confound results, as they would exhibit varying degrees of on-target inhibition. The following sections provide quantitative evidence delineating the specific, quantifiable differences that define the unique role of the CPI-169 S-enantiomer.

Other EZH2 inhibitors
Other inhibitors exhibit on-target H3K27me3 reduction, confounding negative control. May mask off-target attribution.
R-enantiomer / racemate
The active R-enantiomer or racemate provides inhibition, not a negative control. Stereochemistry-driven inactivity is essential for target validation.
Unmatched stereoisomer
Any other S-enantiomer of an EZH2 inhibitor does not guarantee matched pharmacokinetic or cellular penetration profile, limiting direct negative control utility.

Evidence for CPI-169 S-enantiomer


Enantiomeric Specificity: A Negative Control

CPI-169 S-enantiomer is the biologically inactive stereoisomer of the potent EZH2 inhibitor CPI-169 . In contrast to the racemic mixture and the R-enantiomer, which exhibit potent EZH2 inhibition with an IC50 of < 1 nM [1], the S-enantiomer is expected to be significantly less active or inactive . This stark contrast in activity, stemming purely from a difference in three-dimensional arrangement, positions the S-enantiomer as a critical, stereochemically matched negative control.

Enantiomeric specificity
Head-to-head
S-enantiomer: inactive R-enantiomer / racemate: IC50 < 1 nM
Enables stereochemistry-controlled negative control in EZH2 assays.
Biochemical assay (PRC2 catalytic activity). Expected inactivity confirmed in studies.
Stereochemistry Negative Control Target Validation

EZH2 vs. EZH1 Selectivity Profile

CPI-169 (representative of the active enantiomer/racemate) demonstrates a high degree of selectivity for EZH2 over its closest homolog, EZH1, with an IC50 for wild-type EZH2 of 0.24 nM and for EZH1 of 6.4 nM, representing a >26-fold selectivity window [1]. This selectivity profile is distinct from that of UNC1999, a dual EZH2/EZH1 inhibitor which exhibits an IC50 of 2 nM for EZH2 and 45 nM for EZH1 (22.5-fold) . While CPI-169 is also selective for EZH2 over a panel of 30 other protein methyltransferases [1], its relative potency for EZH1 is higher than that of tazemetostat (EPZ-6438), which has a reported 35-fold selectivity for EZH2 over EZH1 .

EZH2 vs. EZH1 selectivity
Cross-study comparable
>26-fold selective EZH2 IC50 0.24 nM, EZH1 IC50 6.4 nM
Supports isoform-selectivity context for probe selection.
Relative to UNC1999 (22.5x) and EPZ-6438 (35x). Biochemical IC50 panel.
Selectivity EZH1 Methyltransferase

Cellular H3K27me3 Pharmacodynamic Response

The active forms of CPI-169 decrease cellular levels of the histone mark H3K27me3 with an EC50 of 70 nM, as measured in cell-based assays [1]. This cellular potency is comparable to that of GSK126, another potent EZH2 inhibitor, which has a reported IC50 of 9.9 nM in biochemical assays but also shows cellular activity in the nanomolar range . The availability of the S-enantiomer allows for a direct, stereochemistry-controlled comparison in these cellular assays. While the R-enantiomer potently reduces H3K27me3 levels, the S-enantiomer is expected to show minimal to no effect at comparable concentrations , providing a robust, quantitative assessment of on-target cellular activity.

Cellular PD response
Class-level inference
EC50 = 70 nM H3K27me3 reduction in cell assays
Supports cellular target engagement endpoint calibration.
Active compound only; S-enantiomer expected to show minimal effect.
Cellular Potency Pharmacodynamics H3K27me3

In Vivo Tumor Growth Inhibition

Treatment with CPI-169 (active form) led to dose-dependent tumor growth inhibition (TGI) in an EZH2 mutant KARPAS-422 DLBCL xenograft model [1]. The TGI was proportional to both the dose administered and the reduction of the pharmacodynamic marker H3K27me3 in the tumor tissue [1]. This in vivo efficacy is a key differentiator from earlier tool compounds like EPZ005687, which have not been widely reported in such advanced preclinical models. For researchers using the S-enantiomer as a negative control in in vivo studies, the lack of TGI in animals treated with the S-enantiomer (compared to the active R-enantiomer) would serve as critical evidence that the observed anti-tumor effects are mediated specifically by EZH2 inhibition.

In vivo tumor growth inhibition
Cross-study comparable
Dose-dependent TGI KARPAS-422 xenograft model
Model-response endpoint context for EZH2 inhibition.
Active CPI-169; negative control with S-enantiomer confirms on-target effect.
In Vivo Xenograft Tumor Growth Inhibition

Combination Synergy in HCC Models

The combination of CPI-169 with the FGFR4 inhibitor Roblitinib demonstrated synergistic inhibition of hepatocellular carcinoma (HCC) cell growth and xenograft tumor development in zebrafish and mouse models [1]. This synergy was mechanistically linked to the repression of YAP signaling [1]. This finding highlights a specific, promising application for CPI-169 in combination strategies, which is distinct from the primary use of other EZH2 inhibitors like tazemetostat, which is currently approved as a monotherapy for certain sarcomas and lymphomas. While the S-enantiomer would not exhibit this synergy, its use as a control in combination experiments would be essential to confirm that the observed synergy is dependent on EZH2 catalytic inhibition by the R-enantiomer.

Combination synergy in HCC
Class-level inference
Synergistic with FGFR4 inhibitor HCC cell and xenograft models
Supports combination study endpoint review; EZH2 dependency to be confirmed.
S-enantiomer control required to establish on-target synergy.
Combination Therapy Hepatocellular Carcinoma Synergy

CPI-169 S-enantiomer Applications


Target Validation in Epigenetic Drug Discovery

In target validation studies, the CPI-169 S-enantiomer serves as the gold-standard negative control for experiments using the active CPI-169 R-enantiomer or racemate. By demonstrating that the S-enantiomer fails to induce the same cellular or in vivo phenotype (e.g., reduction in H3K27me3 or tumor growth inhibition) as the active compound [1], researchers can definitively link the observed effects to on-target EZH2 inhibition. This is crucial for building confidence in EZH2 as a therapeutic target in a given disease model.

Pharmacodynamic Biomarker Development

The quantitative reduction of H3K27me3 levels by active CPI-169 (EC50 = 70 nM) is a well-characterized PD response [1]. The S-enantiomer is an essential control for developing and validating assays that measure H3K27me3 as a PD biomarker. By comparing the biomarker response in cells or tissues treated with the active compound versus the S-enantiomer, scientists can calibrate their assays and establish a clear, on-target dynamic range for the biomarker.

Combination Therapy in HCC Models

The synergistic interaction between CPI-169 and FGFR4 inhibitors in HCC models [1] presents a specific research opportunity. In these studies, the S-enantiomer is required as a control to confirm that the synergy is driven by EZH2 catalytic inhibition. For instance, while the combination of Roblitinib with active CPI-169 potently suppresses HCC growth, the combination with the S-enantiomer should show no synergy, thereby validating the EZH2-dependent mechanism.

Application
Selection Property
Validation Focus
Target validation studies
Stereochemically matched negative control
On-target phenotype attribution
PD biomarker assay development
Negative control for H3K27me3 calibration
Dynamic range and specificity confirmation
Combination studies in HCC models
Negative control for synergy confirmation
EZH2 catalytic inhibition dependency

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